2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde” consists of a pyrazole ring attached to a naphthalene ring via a methoxy group. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde” are not detailed in the literature, pyrazoles in general are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis of Heterocyclic Chalcones
This compound can be used in the synthesis of diverse pyrazole-based chalcones . The process involves a base-catalysed Claisen–Schmidt condensation reaction . These chalcones can further react with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .
Antibacterial Activities
Derivatives of the compound have shown promising antibacterial activities . The catalytic activity is enhanced by the electron-donating groups of the first phenyl ring . These compounds have shown potential as antibacterial agents against Escherichia coli, Monilia albican, and Staphlococcus aureus .
Synthesis of Novel Quinolinones
The compound can also be used in the synthesis of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones . These quinolinones are synthesized by the condensation of hydrazine hydrate .
Future Directions
Pyrazole derivatives, such as “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde”, continue to be a topic of interest in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including drug discovery .
properties
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKTNJBLQNOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
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